1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to a 4-methoxybenzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxybenzene in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonyl group can be reduced to form sulfinyl or sulfide derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonyl thiols, and other substituted derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include sulfinyl and sulfide derivatives
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl isocyanate: Similar in structure but contains an isocyanate group instead of a methoxy group
Bis(4-chlorophenyl) sulfone: Contains two chlorobenzenesulfonyl groups attached to a central benzene ring.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene is unique due to the presence of both a sulfonyl and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C13H11ClO3S |
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Molecular Weight |
282.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-methoxybenzene |
InChI |
InChI=1S/C13H11ClO3S/c1-17-11-4-8-13(9-5-11)18(15,16)12-6-2-10(14)3-7-12/h2-9H,1H3 |
InChI Key |
IRBYNSPRHWMVBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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